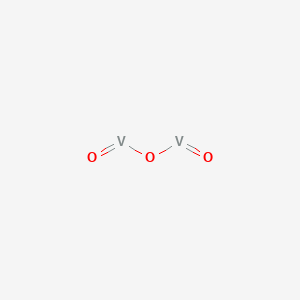Vanadium(III) oxide
O3V2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
O3V2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Insoluble in water
Slightly soluble in cold water (20-25 °C), soluble in hot water
Difficultly soluble in acids
Soluble in nitric acid, hydrogen fluoride, alkali ...
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
Canonical SMILES
Energy Storage and Conversion
- Lithium-ion batteries: V₂O₃ is being explored as a potential anode material for lithium-ion batteries due to its high theoretical capacity and fast lithium-ion insertion/extraction capabilities. Research suggests it can offer improved energy density and cycling performance compared to traditional graphite anodes [].
- Redox flow batteries: Vanadium trioxide plays a crucial role in vanadium redox flow batteries, a promising technology for large-scale energy storage. Here, V₂O₃ exists in different oxidation states (V²⁺, V³⁺, V⁴⁺, and VO₂⁺) in the electrolyte solutions, enabling efficient energy conversion through redox reactions [].
Catalysis
- Ethanol production: V₂O₃ serves as a catalyst in the selective oxidation of ethylene to ethanol, a potential route for producing biofuels from renewable resources. Research focuses on optimizing the catalyst activity and selectivity to improve the efficiency of this process [].
- Other catalytic applications: Vanadium trioxide is also being investigated as a catalyst for various other reactions, including selective oxidation of hydrocarbons, dehydration reactions, and water splitting for hydrogen production [].
Materials Science
- Glass and ceramics: V₂O₃ is used as an opacifying agent in glass and ceramics, contributing to their opacity and specific color characteristics. It can also enhance the mechanical strength and thermal stability of these materials [].
- Functional coatings: Vanadium trioxide thin films exhibit interesting electrical and optical properties, making them suitable for various coatings. Research explores their potential applications in smart windows, sensors, and electrochromic devices [].
Biomedical Research
- Potential therapeutic agent: Vanadium compounds, including V₂O₃, have shown promising bioactivity in pre-clinical studies, raising interest in their potential therapeutic applications. Research investigates their potential for treating various conditions like diabetes, cancer, and neurological disorders []. However, it's important to note that further research is needed to establish their safety and efficacy in humans before they can be used in clinical settings.
Vanadium(III) oxide is a black solid with a corundum crystal structure . It exhibits interesting physical properties, including an abrupt change in conductivity from metallic to insulating at a critical temperature of 160 K. This transition is accompanied by a distortion of the crystal structure to a monoclinic space group . The compound is antiferromagnetic below this temperature .
When exposed to air, vanadium(III) oxide gradually converts to indigo-blue vanadium(IV) oxide . In nature, it occurs as the rare mineral karelianite .
Vanadium(III) oxide interacts with various substances:
- Acids: It dissolves in acids to form vanadium(III) complexes .
- Oxygen: It gradually oxidizes to vanadium(IV) oxide when exposed to air .
- Reducing agents: Strong reducing agents can further reduce vanadium(III) oxide to vanadium(II) compounds .
Similar Compounds
Vanadium(III) oxide is part of a series of vanadium oxides with different oxidation states. Some similar compounds include:
- Vanadium(II) oxide (VO)
- Vanadium(IV) oxide (VO2)
- Vanadium(V) oxide (V2O5)
Vanadium(III) oxide is unique in its specific oxidation state and properties. Compared to vanadium(V) oxide, which is more commonly used in catalysis, vanadium(III) oxide has different redox properties and can participate in different types of reactions . The metal-insulator transition of vanadium(III) oxide at 160 K is also a distinguishing feature, setting it apart from other vanadium oxides .
Physical Description
DryPowder
BLACK POWDER.
Color/Form
Black crystals
Boiling Point
Density
4.87 g/cm³
Melting Point
1970 °C
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 71 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 69 of 71 companies with hazard statement code(s):;
H315 (27.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Associated Chemicals
Wikipedia
Methods of Manufacturing
It can be prepared by reduction of the pentoxide or ammonium metavanadate by natural gas, hydrogen or carbon.
General Manufacturing Information
Transportation equipment manufacturing
Vanadium oxide (V2O3): ACTIVE
Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/
In fuel oils and coal, vanadium is present as very stable porphyrin and non-porphyrin complexes but is emitted as oxides when these fossil fuels are burned. The native oxides are sparingly soluble in water but undergo hydrolysis to generate "vanadate" in solution. Vanadate is often used as a generalized term for vanadium species in solution. /Vanadium compounds/
Storage Conditions
Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/
Divalent and trivalent vanadium compounds are reducing agents and require storage under an inert atmosphere to avoid oxidation. /Divalent and trivalent vanadium compounds/
Stability Shelf Life
On exposure to air it is gradually converted into indigo-blue crystals of /vanadium tetraoxide/.








